3-Morpholin-4-ylpropanohydrazide

Übersicht

Beschreibung

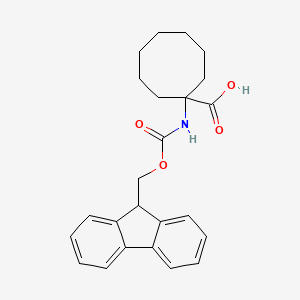

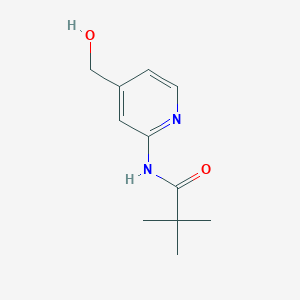

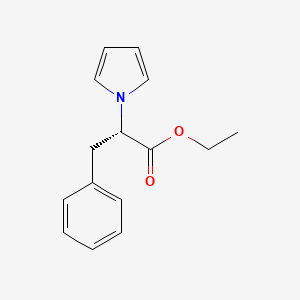

3-Morpholin-4-ylpropanohydrazide (MOPH) is a versatile organic compound that has a wide range of applications in scientific research. It is a derivative of morpholine, a cyclic amine, and is a member of the hydrazide family. MOPH is a colorless, crystalline solid that is soluble in water, alcohol, and other polar solvents, and is stable under normal conditions. It is used in a variety of applications, ranging from the synthesis of new compounds to the study of biological processes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Inhibitors Development : 3-Morpholin-4-ylpropanohydrazide derivatives have been investigated for their role in inhibiting the PI3K-AKT-mTOR pathway, a critical signaling pathway in cell growth and cancer. Researchers identified morpholine isosteres, which mimic key conformational aspects of morpholine, as potent selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).

Synthesis of Antimicrobials : Morpholine derivatives, including those similar to this compound, have been utilized in the synthesis of potent antimicrobials. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been synthesized and applied in creating antimicrobial compounds like phendimetrazine and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007).

Antimicrobial and Antiurease Activities : Novel morpholine derivatives have been synthesized and assessed for their antimicrobial and antiurease activities. These compounds have shown activity against microorganisms like M. smegmatis and fungi such as C. albicans and S. cerevisiae (Bektaş et al., 2012).

Anti-Inflammatory Studies : Morpholine derivatives have been synthesized for in vitro and in vivo anti-inflammatory applications. These compounds, developed from morpholine and p-chlorobenzonitrile, have shown potential in anti-inflammatory studies (Somashekhar & Kotnal, 2019).

Anticancer Evaluation : Certain indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been synthesized and screened for anticancer activity. These compounds have shown promising inhibition of breast cancer cell lines, highlighting the therapeutic potential of morpholine derivatives in cancer treatment (Gaur et al., 2022).

Antimicrobial Agents Development : New 1,2,4-triazole derivatives containing a morpholine moiety have been designed and synthesized as antimicrobial agents. Some of these compounds have exhibited good or moderate antimicrobial activity (Sahin et al., 2012).

Building Blocks in Medicinal Chemistry : Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane, have been synthesized as important building blocks in medicinal chemistry research. These compounds have shown similar lipophilicity to morpholine and are utilized in the synthesis of various pharmacologically active molecules (Walker, Eklov, & Bedore, 2012).

Wirkmechanismus

Target of Action

A related compound, 3-{4-[(1e)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis (trifluoromethyl)phenyl}sulfanyl)aniline, has been found to interact with integrin alpha-l .

Biochemical Pathways

It’s worth noting that related compounds have been linked to the leucine-rich repeat kinase 2 (lrrk2) pathway, which is associated with parkinson’s disease .

Eigenschaften

IUPAC Name |

3-morpholin-4-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHXMRKFJWOESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364760 | |

| Record name | 3-morpholin-4-ylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59737-33-6 | |

| Record name | 3-morpholin-4-ylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)